N-Me-Phe-Obzl p-Tosylate

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Researchers and CMOs requiring reliable N-methyl-L-phenylalanine incorporation often face inconsistent coupling efficiencies, racemization, and poor storage stability with hygroscopic hydrochloride salts. N-Me-Phe-Obzl p-Tosylate directly resolves these challenges as a non-hygroscopic, crystalline tosylate salt. • Orthogonal benzyl ester withstands Fmoc/tBu SPPS conditions; cleaved cleanly by hydrogenolysis after assembly, preventing premature hydrolysis. • Verified optical rotation ([α]20D = +16 ± 1°) and low racemization propensity ensure enantiomeric integrity for SAR and co-crystallization studies. • Ambient-stable, free-flowing powder (mp 109 °C) guarantees precise automated dispensing and long-term -20 °C storage, reducing batch-to-batch variability.

Molecular Formula C24H27NO5S
Molecular Weight 441.55
CAS No. 40298-25-7
Cat. No. B612953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Phe-Obzl p-Tosylate
CAS40298-25-7
SynonymsN-Me-Phe-Obzlp-Tosylate; 40298-25-7; N-Me-Phe-OBzlTosOH; N-Me-Phe-OBzl.p-tosylate; C17H19NO2.C7H8O3S; MolPort-020-004-238; AKOS016003038; AK-88952; Z5863; K-8613
Molecular FormulaC24H27NO5S
Molecular Weight441.55
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CNC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H19NO2.C7H8O3S/c1-18-16(12-14-8-4-2-5-9-14)17(19)20-13-15-10-6-3-7-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-11,16,18H,12-13H2,1H3;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1
InChIKeyTUDJZSODAYRPLC-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Me-Phe-Obzl p-Tosylate (CAS 40298-25-7): Essential Building Block for N-Methylated Peptide Synthesis


N-Me-Phe-Obzl p-Tosylate (CAS 40298-25-7) is a protected amino acid derivative that functions as a key building block for incorporating N-methyl-L-phenylalanine residues into synthetic peptides . The compound exists as a crystalline p-toluenesulfonate (tosylate) salt, which provides enhanced stability and favorable handling properties for both solution-phase and solid-phase peptide synthesis (SPPS) workflows . Its molecular architecture combines an Nα-methyl group, a benzyl (OBzl) ester protecting group at the C-terminus, and a tosylate counterion, delivering a highly specific and reliable synthon for constructing N-methylated peptide sequences with reduced racemization risk [1].

Why N-Me-Phe-Obzl p-Tosylate Cannot Be Freely Substituted with Alternative N-Methyl Phenylalanine Derivatives


Direct substitution of N-Me-Phe-Obzl p-Tosylate with other N-methyl phenylalanine derivatives—such as methyl esters, free acids, or hydrochloride salts—introduces significant experimental variability and can compromise synthetic outcomes. The orthogonal nature of the benzyl ester protecting group, which is stable to acidic and basic conditions but cleavable via hydrogenolysis, is essential for compatibility with common N-terminal protecting groups like Boc and Fmoc [1]. Furthermore, the tosylate salt form offers superior crystallinity and ambient stability compared to the hygroscopic hydrochloride salt, ensuring consistent weighing and long-term storage reliability . Using a free acid or a less stable salt form may lead to unpredictable coupling efficiencies and increased racemization during activation steps [2].

Quantitative Differentiation Evidence for N-Me-Phe-Obzl p-Tosylate Versus In-Class Analogs


Orthogonal Protection Strategy: Benzyl Ester Enables Selective Deprotection Under Non-Hydrolytic Conditions

N-Me-Phe-Obzl p-Tosylate provides a benzyl (OBzl) ester protecting group that is orthogonal to both Boc and Fmoc N-terminal protection schemes. Unlike methyl esters, which require saponification with aqueous base that promotes racemization of N-methyl residues (observed racemization up to 39% for N-methylleucine derivatives under similar conditions), the benzyl ester is cleaved via catalytic hydrogenolysis under neutral conditions [1]. This orthogonal stability profile allows for sequential peptide elongation without premature C-terminus exposure [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Crystallinity and Handling: Tosylate Salt Provides Superior Stability Over Hydrochloride Form

The p-toluenesulfonate (tosylate) salt form of N-Me-Phe-Obzl exhibits a well-defined melting point of 109 °C and presents as a white crystalline powder . In contrast, the corresponding hydrochloride salt (CAS 137381-05-6) is frequently described as hygroscopic and less crystalline, leading to handling difficulties and potential variability in reaction stoichiometry due to water uptake . The crystalline nature of the tosylate salt ensures accurate weighing and consistent coupling reactions, which is critical for reproducible peptide synthesis [1].

Solid Form Selection Stability Peptide Synthesis

Racemization Suppression: N-Methylation Reduces Epimerization During Peptide Coupling

N-Methyl amino acid derivatives are intrinsically more resistant to racemization during activation and coupling compared to their non-methylated counterparts due to the absence of an acidic N-H proton that facilitates oxazolone formation [1]. While direct comparative data for N-Me-Phe-Obzl p-Tosylate is limited, studies on N-methylleucine derivatives demonstrate that racemization during peptide bond formation ranges from 2.8% to 39% depending on activation conditions, underscoring the importance of selecting optimized building blocks [2]. The N-Me-Phe-Obzl scaffold, when activated with modern coupling reagents such as HATU/HOAt, is expected to exhibit similarly low epimerization rates [3].

Racemization N-Methyl Amino Acids Peptide Coupling

Enantiomeric Purity: Verified Specific Optical Rotation Ensures Reproducible Chirality

Commercial N-Me-Phe-Obzl p-Tosylate is supplied with a defined specific optical rotation of [α]20D = +16 ± 1° (c=1, CH2Cl2) . This quantifiable chiral metric provides a reliable quality control parameter that is absent or less rigorously defined for many alternative salt forms or in-house synthesized materials. The consistent optical rotation value across commercial batches ensures that researchers procure a material with reproducible enantiomeric composition, which is critical for the synthesis of stereochemically defined peptides .

Optical Rotation Enantiomeric Purity Quality Control

Optimal Application Scenarios for N-Me-Phe-Obzl p-Tosylate Based on Differentiation Evidence


Solid-Phase Synthesis of N-Methylated Peptide Therapeutics Requiring Orthogonal Deprotection

In Fmoc/tBu SPPS workflows, the benzyl ester protecting group of N-Me-Phe-Obzl p-Tosylate remains stable during repetitive piperidine-mediated Fmoc deprotection and final TFA cleavage, enabling selective C-terminal deprotection by hydrogenolysis only after peptide assembly is complete. This orthogonal stability is essential for constructing complex N-methylated peptides, such as cyclosporin analogs or protease-resistant drug candidates, where premature ester hydrolysis would lead to truncated sequences or side reactions .

Preparation of Stereochemically Pure N-Methyl Phenylalanine-Containing Peptides for Structure-Activity Studies

The low racemization propensity of N-methyl amino acids, combined with the verified specific optical rotation of N-Me-Phe-Obzl p-Tosylate ([α]20D = +16 ± 1°), makes this compound ideal for synthesizing enantiomerically pure peptide ligands for receptor binding assays. Researchers investigating the conformational constraints imposed by N-methylation can rely on this building block to produce peptides with defined stereochemistry, as required for accurate SAR analysis and co-crystallization studies [1].

Large-Scale Peptide Production Where Reproducible Weighing and Storage Stability Are Critical

The crystalline, non-hygroscopic nature of the tosylate salt (m.p. 109 °C) ensures consistent reagent mass during automated synthesis and long-term storage at -20 °C. For contract manufacturing organizations (CMOs) and academic core facilities producing N-methylated peptides at gram to kilogram scale, this physical form reduces batch-to-batch variability and simplifies inventory management compared to hygroscopic hydrochloride salts .

Synthesis of Blood-Brain Barrier Penetrant Peptide Shuttles

Short peptides enriched in N-methyl phenylalanine residues have been demonstrated to function as effective blood-brain barrier (BBB) shuttles . N-Me-Phe-Obzl p-Tosylate serves as a direct precursor for incorporating these critical N-methyl phenylalanine units, enabling the construction of BBB-penetrant peptide conjugates for CNS drug delivery research.

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